molecular formula C9H7BrF4O B3236518 5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene CAS No. 1370025-61-8

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B3236518
CAS No.: 1370025-61-8
M. Wt: 287.05 g/mol
InChI Key: QZFHGLHMXRIFAX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O. It is a halogenated aromatic compound featuring bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its electron-withdrawing groups that can significantly alter the reactivity and stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted aromatic compounds.

Scientific Research Applications

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing groups, such as the trifluoromethyl and fluorine atoms, can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorobenzotrifluoride: Another halogenated aromatic compound with similar functional groups.

    5-Bromo-2-fluoro-3-(trifluoromethyl)benzene: Lacks the ethoxy group but shares other substituents.

Uniqueness

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

5-bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-2-15-8-6(9(12,13)14)3-5(10)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFHGLHMXRIFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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